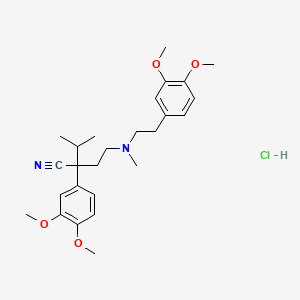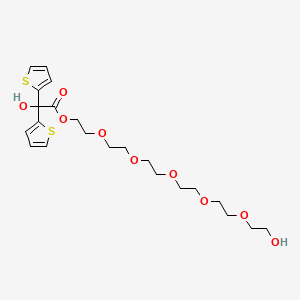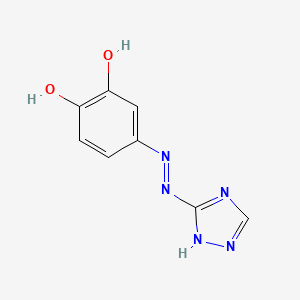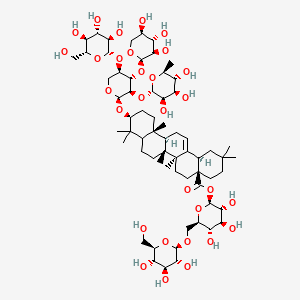
3-O-Bencil 16alfa-Hidroxi Estrona
Descripción general
Descripción
3-O-Benzyl 16alpha-Hydroxy Estrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a benzyl group at the 3-position and a hydroxyl group at the 16alpha-position of the estrone molecule. It is primarily used as a protected metabolite of estradiol, which is a potent estrogen hormone .
Aplicaciones Científicas De Investigación
3-O-Benzyl 16alpha-Hydroxy Estrone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in estrogen receptor binding and activity.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research reagent.
Mecanismo De Acción
Target of Action
The primary target of 3-O-Benzyl 16alpha-Hydroxy Estrone, a protected Estradiol metabolite , is the estrogen receptors . These receptors are found in various tissues including female organs, breasts, hypothalamus, and pituitary . They play a crucial role in mediating the physiological effects of estrogens .
Mode of Action
3-O-Benzyl 16alpha-Hydroxy Estrone interacts with its targets, the estrogen receptors, by binding to them . This binding leads to the dimerization of the hormone-bound estrogen receptors . The dimerized receptors then translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes . This interaction triggers a cascade of events leading to the transcription of target genes .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, estrogens increase the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . They also suppress the release of follicle-stimulating hormone (FSH) from the anterior pituitary . .
Result of Action
The molecular and cellular effects of 3-O-Benzyl 16alpha-Hydroxy Estrone’s action are primarily mediated through its interaction with estrogen receptors. By binding to these receptors and influencing the transcription of target genes, it can modulate various physiological processes . .
Análisis Bioquímico
Biochemical Properties
3-O-Benzyl 16alpha-Hydroxy Estrone is a metabolite of Estradiol, a primary estrogen hormone. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of estrogens, particularly in the conversion processes involving estrone and estradiol. The compound’s interactions with enzymes such as aromatase and estradiol dehydrogenase are crucial for its role in estrogen metabolism .
Cellular Effects
3-O-Benzyl 16alpha-Hydroxy Estrone influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of estrogen receptors, leading to changes in gene expression and subsequent cellular responses. Additionally, it has been shown to have antiproliferative and antimetastatic effects on certain cancer cell lines, indicating its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of 3-O-Benzyl 16alpha-Hydroxy Estrone involves its binding interactions with estrogen receptors. Upon binding, the hormone-receptor complex translocates to the nucleus, where it interacts with estrogen response elements (ERE) on DNA, leading to changes in gene expression. This compound can also inhibit or activate specific enzymes involved in estrogen metabolism, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Benzyl 16alpha-Hydroxy Estrone have been studied over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular behavior .
Dosage Effects in Animal Models
The effects of 3-O-Benzyl 16alpha-Hydroxy Estrone vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, including disruptions in hormonal balance and potential toxicity to certain tissues .
Metabolic Pathways
3-O-Benzyl 16alpha-Hydroxy Estrone is involved in several metabolic pathways related to estrogen metabolism. It interacts with enzymes such as aromatase and estradiol dehydrogenase, which play crucial roles in the conversion of estrone and estradiol. These interactions influence the levels of various estrogen metabolites and can affect overall metabolic flux .
Transport and Distribution
Within cells and tissues, 3-O-Benzyl 16alpha-Hydroxy Estrone is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity and effects on cellular functions .
Subcellular Localization
The subcellular localization of 3-O-Benzyl 16alpha-Hydroxy Estrone is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl 16alpha-Hydroxy Estrone typically involves the protection of the hydroxyl groups of estrone followed by selective benzylation and deprotection steps. One common method includes:
Protection of the 16alpha-hydroxyl group: This can be achieved using tert-butoxycarbonyl (Boc) protection.
Benzylation of the 3-hydroxyl group: This step involves the use of benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection of the 16alpha-hydroxyl group: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of 3-O-Benzyl 16alpha-Hydroxy Estrone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-O-Benzyl 16alpha-Hydroxy Estrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16alpha-position can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: NaBH4 in methanol.
Substitution: Benzyl chloride in the presence of NaH or K2CO3.
Major Products Formed
Oxidation: 16-keto-3-O-Benzyl Estrone.
Reduction: 16alpha-Hydroxy-3-O-Benzyl Estrone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3-O-Benzyl Estrone: Lacks the 16alpha-hydroxyl group.
16alpha-Hydroxy Estrone: Lacks the benzyl group at the 3-position.
3-O-Benzyl-16-O-tert-butoxycarbonyl 16alpha-Hydroxy Estrone: Contains an additional Boc protection at the 16alpha-hydroxyl group.
Uniqueness
3-O-Benzyl 16alpha-Hydroxy Estrone is unique due to the presence of both the benzyl group at the 3-position and the hydroxyl group at the 16alpha-position. This dual modification enhances its stability and allows for selective reactions at these positions, making it a valuable intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
(8R,9S,13S,14S,16R)-16-hydroxy-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-23,26H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPOXPOBSXUHRG-ABMICEGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747116 | |
| Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14982-20-8 | |
| Record name | (16alpha)-3-(Benzyloxy)-16-hydroxyestra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)





![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)





